molecular formula C9H21N3O3Si B1591837 3-(Azidopropyl)triethoxysilane CAS No. 83315-69-9

3-(Azidopropyl)triethoxysilane

Cat. No.: B1591837
CAS No.: 83315-69-9
M. Wt: 247.37 g/mol
InChI Key: DHFNCWQATZVOGB-UHFFFAOYSA-N
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Description

3-(Azidopropyl)triethoxysilane is a chemical compound used as an immobilization agent for metal ions . It is typically synthesized by reacting triethoxysilane with azide .


Synthesis Analysis

This compound is typically synthesized by reacting triethoxysilane with azide . In a study, SBA-15 mesoporous silica was functionalized with azidopropyl groups using azidopropyltriethoxysilane through both one-pot co-condensation and post-synthetic grafting .


Molecular Structure Analysis

The molecular formula of this compound is C9H21N3O3Si . Its average mass is 247.367 Da and its monoisotopic mass is 247.135223 Da .


Chemical Reactions Analysis

In the context of chemical reactions, this compound has been used to functionalize SBA-15 mesoporous silica with azidopropyl groups . This functionalization allows for very efficient chemoselective CuAAC in water, making it an attractive platform for the development of covalently anchored catalysts, enzymes, and sensors .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors (6), number of H bond donors (0), number of freely rotating bonds (10), and no violations of Rule of 5 . Its ACD/LogP is 2.23 .

Scientific Research Applications

Gene Delivery Systems

  • APTES-modified iron oxide nanoparticles have been evaluated for biomedical applications, including medical imaging and drug delivery. A study developed a gene delivery system combining these nanoparticles with cationic polymers, enhancing gene-binding capacity and improving gene transfection efficiency for DNA and siRNA in both adherent and suspension cells. This system shows promise for gene therapy due to its biocompatibility, high gene-carrying ability, and very low cytotoxicity (Zu-de Zhang et al., 2013).

Electrodeposition and Sensor Applications

  • Films based on APTES have been electrodeposited on polycrystalline gold and gold electrodes, showing potential for sensor applications. These films have been used as part of a surface plasmon resonance biosensor to monitor specific proteins (G. Herlem et al., 2008).

Surface Functionalization and Bioconjugation

  • APTES is commonly used for functionalizing glass substrates, forming an amine-reactive film. Research has shown that films prepared by vapor-phase deposition offer a larger number of accessible amino groups and are preferred for bioconjugation applications due to their uniformity and fewer domains (Wei Wang & M. W. Vaughn, 2008).

Chemosensors for Biogenic Amines

  • Novel organosilicon-based chemosensors using APTES have been developed for the recognition of biogenic amines. These chemosensors show high affinity towards specific amines, opening new avenues in analytical chemistry (Gurjaspreet Singh et al., 2014).

Surface Wettability Studies

  • The wetting properties of APTES self-assembled monolayers have been systematically investigated, revealing unique nonideal wetting related to the APTES structure. These findings are significant for engineering applications where surface wettability is crucial (Xiangxuan Zeng et al., 2011).

Cell Delivery Applications

  • APTES has been used to coat paper matrices for cell delivery applications. These functionalized matrices support the adhesion, growth, and proliferation of various cell types and have potential in tissue repair and the development of humanized animal models (T. Agarwal et al., 2019).

Nanoparticle Functionalization

  • APTES has been used to functionalize silicium dioxide nanoparticles for developing photoactivatable CO-releasing molecules. This research demonstrates the potential of APTES-functionalized nanoparticles in targeted drug delivery, especially intreating solid tumors (G. Dördelmann et al., 2011).

Nanomaterial Synthesis and Functionalization

  • The synthesis of octakis(3-azidopropyl)octasilsesquioxane from octakis(3-aminopropyl)octasilsesquioxane showcases its utility as a nanobuilding block for creating highly functionalized cube-octameric polyhedral oligosilsesquioxane frameworks. This indicates its potential in nanotechnology and materials science (B. Trastoy et al., 2010).

Magnetite Nanoparticles Coating

  • Magnetite nanoparticles coated with APTES have been studied for their superparamagnetic behavior and potential in binding biological molecules, drugs, and metals. This has implications for magnetic separation procedures in various fields, including biomedicine (M. Yamaura et al., 2004).

Surface Chemistry and Protein Adsorption

  • Studies on APTES interaction with silicon surfaces have provided insights into the mechanism of silane grafting, its influence on protein adsorption, and optimal conditions for creating stable silane layers. This research is relevant to the fields of surface chemistry and biomaterials (N. Aissaoui et al., 2012).

Environmental Applications

  • APTES grafting on cocoa shell, an agricultural by-product, has shown improved CO2 adsorption capacity. This highlights the potential of APTES-modified materials in environmental applications, particularly in carbon capture and storage (R. Bargougui et al., 2018).

Catalysis and Polymer Synthesis

  • APTES-functionalized Fe3O4@SiO2 nanoparticles have been used as a catalyst in the synthesis of spirooxindoles, demonstrating high catalytic activity under mild conditions. This is significant for green chemistry and pharmaceutical synthesis (Fatemeh Alemi-Tameh et al., 2018).

Photoelectrocatalytic Applications

  • The fabrication of an APTES-supported zinc oxide-silver nanocomposite material for methanol oxidation under photoelectrocatalytic conditions indicates APTES's role in enhancing photocurrent generation and performance in photoelectrochemical applications (K. Rokesh et al., 2016).

Safety and Hazards

3-(Azidopropyl)triethoxysilane is a hazardous substance. It causes skin irritation and serious eye damage . It is fatal if inhaled and may cause respiratory irritation . Personal protective equipment should be used and dust formation should be avoided .

Future Directions

The ease of synthesis for the azide-labeled SBA-15 material together with its ability to undergo very efficient chemoselective CuAAC in water would make it a very attractive platform for the development of covalently anchored catalysts, enzymes, and sensors . This suggests potential future directions in the development of high-value applications .

Properties

IUPAC Name

3-azidopropyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O3Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-12-10/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFNCWQATZVOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN=[N+]=[N-])(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101003292
Record name (3-Azidopropyl)(triethoxy)silane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83315-69-9
Record name (3-Azidopropyl)triethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83315-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Azidopropyl)triethoxysilane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Azidopropyl)(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(azidopropyl)triethoxysilane
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Synthesis routes and methods I

Procedure details

1.0 mole of 3-chloropropyltriethoxysilane (Cl-PTES) and 1.1 moles of sodium azide were heated together in a 500 ml capacity three neck flask made of glass and equipped with reflux condenser and magnetic stirrer and in the presence of 5 mole percent of a catalyst on the basis of a mixture of tris(n-C8 to C10 alkyl)methyl ammonium chloride with stirring for 3 hours at 140° C. The rectification subsequently carried out thereon at reduced pressure gave the 3-azidopropyltriethoxysilane (N3 -PTES) in a yield of 95 weight percent. The N3 -PTES had the following properties:
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step One
[Compound]
Name
tris(n-C8 to C10 alkyl)methyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-chloropropyltriethoxysilane (2.31 g, 9.6 mmol) and tetrabutylamonium iodide (0.020 g, 0.05 mmol) in butanone (25 mL) was added sodium azide (3.120 g, 48 mmol) and the reaction mixture was heated under reflux for 50 h. Filtration over celite was followed by evaporation of the solvent under vacuum. The residue was dissolved in dichloromethane (150 mL) and then washed with water (2 times 20 mL). The organic phase was dried (NaSO4) and evaporated to give the desired product (1.9 g).
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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